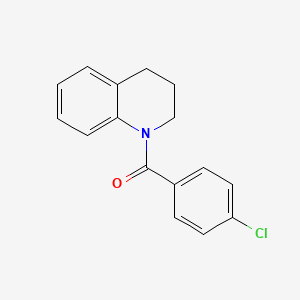

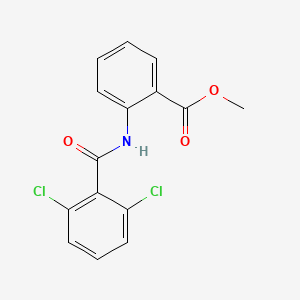

![molecular formula C17H22N4O B5572609 N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 298.17936134 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline and similar benzimidazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Studies reveal their substantial efficiency in preventing corrosion of steel in acidic environments. Their action is attributed to the formation of a protective layer on the metal surface, significantly enhancing the material's resistance to corrosion. The effectiveness of these inhibitors is notably influenced by their concentration and temperature conditions. Further analysis, including electrochemical and surface examination techniques, supports their protective capabilities and elucidates the underlying mechanisms of their inhibitive action (Yadav et al., 2016).

Pharmaceutical Building Block Diversification

The compound and its structural relatives serve as vital precursors in synthesizing diverse pharmaceutical intermediates. For example, secondary piperidines, closely related to the specified compound, are identified as crucial building blocks in drug development. An electrochemical method has been developed for the cyanation of piperidines, enhancing the synthesis of unnatural amino acids and broadening the scope for creating novel pharmaceuticals. This method showcases the adaptability and utility of such compounds in generating pharmacologically relevant entities (Lennox et al., 2018).

Main Group Chemistry Applications

Compounds featuring the imidazol-2-imino group, akin to this compound, exhibit significant potential in main group chemistry. They have been employed as stabilizing agents for electron-deficient species, leveraging their strong electron-donating capabilities. The versatility of these compounds is highlighted by their ability to form stable complexes with various main group elements, contributing to the development of novel compounds with unique properties and applications (Ochiai et al., 2016).

Spin-Crossover Complexes

Research into spin-crossover (SCO) complexes has utilized derivatives of this compound to investigate their SCO behavior. These complexes exhibit a sharp transition between high-spin and low-spin states, influenced by the ligand's structure and the surrounding anionic environment. The study of these complexes contributes to understanding the SCO phenomenon and its potential applications in developing responsive materials for sensors, memory devices, and displays (Nishi et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(N-methylanilino)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20(15-7-3-2-4-8-15)13-16(22)21-11-5-6-14(12-21)17-18-9-10-19-17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFCBMYWSRPMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)C2=NC=CN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![(1R,3S)-3-(2-aminoethoxy)-7-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![2-{4-[(3-FLUOROPHENYL)AMINO]QUINAZOLIN-2-YL}PHENOL](/img/structure/B5572582.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)